Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes an aminophenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-aminophenyl derivatives with pyrrolidine-2,3-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-aminophenyl)benzothiazole derivatives
Uniqueness
Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate is unique due to its specific structure, which includes both an aminophenyl group and a pyrrolidine ring. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
141076-32-6 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-17-12(16)10-9(6-14-11(10)15)7-2-4-8(13)5-3-7/h2-5,9-10H,6,13H2,1H3,(H,14,15) |
InChI Key |
XVGURZGWOPIXQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CNC1=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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